PARP Inhibitor IX, EB-47

Description

Contextualization of Poly(ADP-ribose) Polymerase (PARP) Enzymes in Cellular Processes

Poly(ADP-ribose) polymerase-1 (PARP1) and PARP-2 are central figures in the cellular response to DNA damage. e-century.us These enzymes act as sentinels, rapidly detecting and binding to DNA strand breaks. e-century.usoup.com Upon recognizing DNA damage, PARP1 and PARP2 become catalytically active, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to themselves and other nuclear proteins, a process known as PARylation. e-century.usnih.govmdpi.com This PARylation event serves as a crucial signal, recruiting other DNA repair factors to the site of damage. nih.govpnas.org

PARP1 is the most abundant of the PARP family and is responsible for approximately 85-90% of the PAR synthesis triggered by DNA damage. oup.comnih.govaacrjournals.org It plays a significant role in the repair of both single-strand breaks (SSBs) and double-strand breaks (DSBs). oup.commdpi.com PARP2, while less abundant, also participates in the DNA damage response and can be recruited to DNA breaks, in part through the action of PARP1. nih.govresearchgate.net Although they have some overlapping functions, PARP1 and PARP2 also possess distinct roles in maintaining genomic stability. e-century.us The coordinated action of PARP1 and PARP2 is essential for multiple DNA repair pathways, including base excision repair (BER). e-century.usmdpi.com

The inhibition of PARP enzymes has become an invaluable strategy in research to understand the intricacies of DNA repair and its impact on cellular fate. cancerresearchhorizons.com By blocking the catalytic activity of PARP1 and PARP2, researchers can investigate the consequences of impaired DNA repair. nih.gov This has been particularly insightful in the context of "synthetic lethality," a concept where the inhibition of PARP in cells with pre-existing defects in other DNA repair pathways, such as those involving BRCA1 and BRCA2 mutations, leads to cell death. pnas.orgcancerresearchhorizons.commdpi.com This principle has been a cornerstone of research into targeted cancer therapies. mdpi.comicr.ac.uk

The use of PARP inhibitors allows for the detailed study of replication fork stability, the interplay between different DNA repair pathways, and the allosteric regulation of PARP enzymes. researchgate.netsemanticscholar.org Research using these inhibitors continues to expand our understanding of fundamental cellular processes and identify new potential avenues for therapeutic intervention. cancerresearchhorizons.com

Overview of PARP Inhibitor IX, EB-47 as a Research Compound

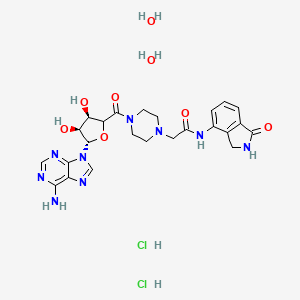

This compound, was first described in a 2004 publication by Jagtap and colleagues in Bioorganic & Medicinal Chemistry Letters. medchemexpress.comtocris.com The discovery and synthesis of this novel adenosine-substituted 2,3-dihydro-1H-isoindol-1-one marked a significant step in the development of potent PARP-1 inhibitors. medchemexpress.comtocris.com The design of EB-47 was based on mimicking the structure of the natural PARP substrate, NAD+. immune-system-research.comsci-hub.senih.gov This design allows EB-47 to occupy both the nicotinamide and adenosine (B11128) binding sites of the PARP catalytic domain. sci-hub.senih.govportlandpress.com

EB-47 is recognized as a potent inhibitor of PARP-1, with a reported half-maximal inhibitory concentration (IC50) of 45 nM. medchemexpress.comtocris.commedchemexpress.com It also demonstrates modest activity against tankyrase 1 (ARTD5), with an IC50 of 410 nM. medchemexpress.commedchemexpress.com Due to its mechanism of action, which involves mimicking the full NAD+ structure, EB-47 is not entirely specific for PARP-1 and can interact with several PARP family members. sci-hub.se

In the context of research, EB-47 is classified as a preclinical or non-clinical inhibitor. nih.govoup.com It has been instrumental in studies investigating the allosteric regulation of PARP-1. pnas.orgsemanticscholar.org Research has shown that EB-47 can induce a conformational change in PARP-1 that increases its affinity for DNA, leading to the "trapping" of the enzyme on DNA breaks. pnas.orgnih.govoup.com While its cell permeability has been noted as a potential limitation in some experimental setups, its utility in biochemical and structural assays remains significant. nih.govresearchgate.net EB-47 continues to be a valuable tool for researchers exploring the fundamental biology of PARP enzymes and the mechanisms of PARP inhibition. merckmillipore.comoup.com

Research Findings on this compound

| Target | IC50 | Reference |

| PARP-1/ARTD-1 | 45 nM | medchemexpress.comtocris.commedchemexpress.com |

| ARTD5 (Tankyrase 1) | 410 nM | medchemexpress.commedchemexpress.com |

| CdPARP | 0.86 µM | medchemexpress.comimmune-system-research.com |

| HsPARP | 1.0 µM | medchemexpress.comimmune-system-research.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H33Cl2N9O8 |

|---|---|

Molecular Weight |

646.5 g/mol |

IUPAC Name |

2-[4-[(3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrate;dihydrochloride |

InChI |

InChI=1S/C24H27N9O6.2ClH.2H2O/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H;2*1H2/t17-,18+,19?,24+;;;;/m1..../s1 |

InChI Key |

VFVHCDPBBRNWSH-IGYGYEGOSA-N |

Isomeric SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.O.O.Cl.Cl |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.O.O.Cl.Cl |

Origin of Product |

United States |

Mechanistic Elucidation of Parp Inhibitor Ix, Eb 47 Action

Molecular Target Specificity and Selectivity Profiling

PARP Inhibitor IX, EB-47, demonstrates a distinct profile of inhibitory activity, characterized by potent action against its primary target and more moderate effects on other related enzymes. This selectivity is crucial to its mechanism and has been quantified in several studies.

EB-47 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), also known as ADP-ribosyltransferase Diphtheria toxin-like 1 (ARTD-1). immune-system-research.commedchemexpress.com As a piperazine-linked adenosine (B11128) analog, it exhibits a half-maximal inhibitory concentration (IC50) of 45 nM against PARP-1/ARTD-1. immune-system-research.commedchemexpress.comsigmaaldrich.commerckmillipore.com This potency is reported to be approximately 650-fold greater than its parent isoindolinone core structure. immune-system-research.com

While highly potent against PARP-1, EB-47 shows a more modest level of activity against other members of the ARTD family. For instance, its inhibitory effect on ARTD5, also known as Tankyrase-1, is significantly less pronounced, with a reported IC50 value of 410 nM. immune-system-research.commedchemexpress.com

Studies have also characterized the inhibitory profile of EB-47 against PARP enzymes from different species. It is capable of inhibiting both human PARP (HsPARP) and the PARP from the bacterium Clostridioides difficile (CdPARP). The IC50 values for these enzymes were determined to be 1.0 µM and 0.86 µM (or 0.8 µM in another report), respectively. immune-system-research.commedchemexpress.comnih.gov

| Enzyme Target | IC50 Value |

|---|---|

| PARP-1/ARTD-1 | 45 nM |

| ARTD5 (Tankyrase-1) | 410 nM |

| Human PARP (HsPARP) | 1.0 µM |

| Clostridioides difficile PARP (CdPARP) | 0.86 µM |

Binding Modalities and Allosteric Regulation of PARP-1

The inhibitory action of EB-47 is a result of its specific interaction with the PARP-1 enzyme, which involves mimicking the natural substrate and inducing conformational changes that affect the enzyme's function.

EB-47 was designed as a mimic of the natural PARP-1 substrate, Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). immune-system-research.comnih.gov The structure of EB-47 incorporates an adenosine moiety connected to a nicotinamide mimic, allowing it to effectively compete with NAD+ for binding to the enzyme. immune-system-research.comnih.gov This mimicry is central to its ability to block the catalytic activity of PARP-1.

EB-47 binds to the NAD+ substrate site within the catalytic domain of PARP-1. immune-system-research.comnih.gov Its structure is designed to extend from the nicotinamide subsite to the adenosine subsite, engaging with the enzyme's active site. medchemexpress.com The binding of EB-47 induces significant allosteric effects on the PARP-1 structure. nih.gov Specifically, its engagement with the active site leads to a localized destabilization of the helical domain (HD), a critical allosteric regulatory domain of PARP-1. nih.gov Simultaneously, this binding increases the stability at the interfaces of other PARP-1 domains, indicating stronger interactions between them. nih.gov This allosteric modulation driven by EB-47 binding ultimately influences the DNA binding domains of PARP-1, markedly increasing the enzyme's affinity for and retention on DNA breaks. nih.gov A crystal structure of EB-47 bound to the catalytic domain of PARP-1 has been determined, revealing that it clashes with the helical domain near aspartic acid residues D766 and D770. nih.gov

Induction of Helical Domain (HD) Destabilization and Reverse Allosteric Effects

This compound, operates through a sophisticated mechanism that extends beyond simple competitive inhibition at the catalytic site. A key feature of its action is the induction of allosteric changes within the PARP-1 enzyme structure. Upon binding to the catalytic domain, EB-47 exerts a "reverse allosteric" effect, a phenomenon where an inhibitor binding at the active site influences the conformation and activity of distant domains nih.govnih.govbiorxiv.org.

Research using hydrogen-deuterium exchange mass spectrometry (HXMS) has shown that EB-47's binding leads to a highly localized destabilization of the PARP-1 helical domain (HD). nih.gov This HD instability is a critical event that triggers a cascade of conformational changes throughout the multi-domain architecture of PARP-1. nih.govnih.gov While destabilizing the HD, EB-47 concurrently promotes the stability of interfaces between other PARP-1 domains, strengthening their interactions. nih.gov This dual effect—destabilizing one key regulatory domain while stabilizing inter-domain contacts—is a hallmark of its reverse allosteric mechanism, ultimately enhancing the enzyme's interaction with DNA. nih.govnih.gov This mechanism was first conceptualized to explain why certain inhibitors are more effective at sequestering PARP-1 in a chromatin-bound state, a process known as PARP trapping. nih.gov

Classification as a Type I PARP Inhibitor

Based on its distinct allosteric effects on PARP-1, EB-47 is classified as a Type I PARP inhibitor. nih.govnih.gov This classification system categorizes inhibitors based on their ability to modulate PARP-1's retention on DNA through allostery. researchgate.net

Type I inhibitors , such as EB-47 and the NAD+ analog Benzamide Adenine Dinucleotide (BAD), induce strong reverse allosteric effects. They cause significant instability in the helical domain, which leads to conformational changes that strengthen the enzyme's contact with DNA breaks and slow its release. nih.govnih.gov

Type II inhibitors (e.g., Talazoparib, Olaparib) are largely neutral regarding PARP-1 allostery, causing only minor increases in DNA binding affinity. nih.gov

Type III inhibitors (e.g., Rucaparib, Niraparib, Veliparib) have the opposite effect of Type I inhibitors; they stabilize certain helices within the HD, leading to a weakening of PARP-1's interaction with damaged DNA and facilitating its release. nih.govnih.gov

This classification highlights that while all PARP inhibitors block the catalytic activity required for PARP-1's release from DNA, Type I inhibitors like EB-47 possess an additional, potent mechanism for trapping the enzyme. nih.gov Disruption of specific contacts within the HD can abolish EB-47's ability to retain PARP-1 on a DNA break, effectively converting it from a Type I to a Type II inhibitor. nih.gov

| Inhibitor Type | Example Compound(s) | Effect on Helical Domain (HD) | Impact on PARP-1 DNA Binding | Allosteric Effect Classification |

|---|---|---|---|---|

| Type I | EB-47, BAD | Strongly Destabilizes | Strongly enhances retention | Pro-retention |

| Type II | Talazoparib, Olaparib (B1684210) | Neutral/No significant effect | Slightly enhances retention | Neutral |

| Type III | Veliparib, Rucaparib, Niraparib | Stabilizes | Facilitates release | Pro-release |

Poly(ADP-ribose) Polymerase (PARP) Trapping Mechanisms

Enhanced PARP-1 Affinity for DNA Breaks and Retention on DNA

The allosteric changes induced by EB-47 culminate in a significantly increased binding affinity of PARP-1 for DNA single-strand breaks (SSBs). nih.gov Studies have demonstrated that EB-47 causes a substantial increase in PARP-1's SSB DNA binding affinity, an effect much more pronounced than that observed with Type II inhibitors like olaparib and talazoparib. nih.gov This enhanced affinity means that in the presence of EB-47, PARP-1 binds more tightly to sites of DNA damage. pnas.org This pro-retention effect is a direct consequence of the HD destabilization and the subsequent strengthening of contacts within the DNA-binding domains of the enzyme. nih.govnih.govnih.gov

Impaired PARP-1 Dissociation from Damaged DNA

Beyond increasing the initial binding affinity, EB-47 markedly impairs the dissociation of PARP-1 from damaged DNA. nih.gov Surface plasmon resonance (SPR) assays, which measure the kinetics of molecular interactions, have shown that EB-47 significantly slows the release rate constant (kd) of PARP-1 from a DNA break. nih.govnih.gov This effect is consistent with its strong pro-retention characteristics. nih.gov By locking the PARP-1 enzyme onto the DNA, EB-47 creates a physical obstruction that can interfere with subsequent DNA repair processes and DNA replication, leading to the formation of more cytotoxic lesions. doi.orgyoutube.com

| Compound | Classification | Effect on DNA Binding Affinity | Effect on Dissociation Rate from DNA |

|---|---|---|---|

| EB-47 | Type I | Large Increase | Markedly Slowed |

| Talazoparib | Type II | Small Increase | Slowed to a smaller extent |

| Olaparib | Type II | Small Increase | Slowed to a smaller extent |

| Veliparib | Type III | 3-5 fold Decrease | Slightly Accelerated |

Role of Trapping in PARP Inhibitor Cytotoxicity in Preclinical Models

In preclinical models, the cytotoxicity of PARP inhibitors is strongly correlated with their ability to trap PARP on DNA. uni.luyoutube.com Trapped PARP-DNA complexes are considered more cytotoxic than the unrepaired single-strand breaks that result from catalytic inhibition alone. bohrium.comnih.gov These trapped complexes can obstruct DNA replication forks, leading to the formation of highly toxic double-strand breaks, which are particularly lethal to cancer cells with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations). youtube.comnih.gov

The potent PARP trapping activity of an inhibitor generally correlates with its efficacy in killing cancer cells. uni.lu Therefore, the powerful allosteric trapping mechanism of EB-47 suggests a high potential for cytotoxicity in relevant preclinical cancer models. nih.govnih.gov The formation of these toxic PARP-DNA complexes is a key driver of the synthetic lethality observed with PARP inhibitors in cancers with specific DNA repair defects. bohrium.comnih.gov

Preclinical Efficacy and Application in Disease Models

Cancer Research Models

An extensive review of published literature did not identify specific preclinical studies evaluating the efficacy of PARP Inhibitor IX, EB-47 in cancer models characterized by BRCA deficiency.

There is no specific preclinical data available from the reviewed sources on the efficacy or potential of this compound in homologous recombination (HR)-proficient cancer models.

Preclinical studies detailing the direct effects of this compound on myeloid leukemic cells were not identified in the reviewed scientific literature. While the broader class of PARP inhibitors has been investigated in this context, specific data for EB-47 is not available haematologica.orgmdpi.com.

Non-Oncological Disease Models

Preclinical research has demonstrated the therapeutic potential of EB-47 in non-cancer-related disease models, particularly those involving ischemia-reperfusion injury and inflammation.

This compound has been shown to be effective in reducing tissue damage in animal models of ischemia-reperfusion injury rndsystems.comtocris.commerckmillipore.com. In a rat model of transient middle cerebral artery occlusion (MCAO), administration of EB-47 resulted in a reduction of infarct volume rndsystems.comcaymanchem.com. Similarly, the compound has been reported to decrease infarct size in a cardiac reperfusion model rndsystems.comtocris.com. These findings underscore the cytoprotective effects of EB-47 in the context of oxidative damage that characterizes reperfusion injuries merckmillipore.com.

Table 1: Efficacy of EB-47 in Preclinical Reperfusion Injury Models

| Disease Model | Species | Key Finding |

|---|---|---|

| Transient Middle Cerebral Arterial Occlusion (MCAO) | Rat | Reduction of infarct volume |

EB-47 has demonstrated anti-inflammatory effects in preclinical settings merckmillipore.com. Research indicates that its mechanism involves modulating the interaction between immune cells and the vascular endothelium. Specifically, EB-47 was shown to attenuate monocyte adhesion to brain endothelium nih.gov. This effect is achieved by preventing the conformational activation of key integrins, including VLA-4 and LFA-1, and by inhibiting the function of RhoA and Rac1 GTPases, which are crucial for cell migration and adhesion nih.gov.

Table 2: Mechanistic Insights into the Anti-Inflammatory Effects of EB-47

| Cellular Target | Molecular Effect | Functional Outcome |

|---|---|---|

| Integrins (VLA-4, LFA-1) | Prevention of conformational activation | Attenuation of monocyte adhesion |

Effects on Oxidative Stress-Induced Cell Dysfunction

The role of PARP (Poly (ADP-ribose) polymerase) enzymes in the cellular response to oxidative stress is well-established. Oxidative stress, characterized by an excess of reactive oxygen species (ROS), can lead to DNA damage, cellular dysfunction, and ultimately cell death. PARP1, in particular, is a key sensor of DNA strand breaks induced by oxidative damage. While the overactivation of PARP can deplete cellular energy stores (NAD+ and ATP) and lead to cell death, inhibition of PARP can have protective effects in certain contexts of oxidative stress.

Research into the specific effects of this compound, on oxidative stress-induced cell dysfunction has indicated its potential as a cytoprotective agent. In vitro and in vivo studies have suggested that EB-47 can protect cells from the detrimental effects of oxidative damage. interchim.fr This protection is thought to be mediated by its inhibition of PARP-1, which prevents the excessive depletion of cellular energy reserves and mitigates the downstream signaling pathways that lead to cell death in response to oxidative injury.

In models of reperfusion injury and inflammation, conditions where oxidative stress is a major contributor to tissue damage, EB-47 has demonstrated protective effects. interchim.fr By blocking the activity of PARP, EB-47 helps to preserve cellular integrity and function in the face of an oxidative onslaught.

Table 1: Summary of Research Findings on EB-47 and Oxidative Stress

| Model System | Key Findings | Reference |

| In vitro cell models | Demonstrates cytoprotective effects against oxidative damage. | interchim.fr |

| In vivo models of reperfusion injury | Shows protective effects. | interchim.fr |

| In vivo models of inflammation | Exhibits protective effects. | interchim.fr |

Influence on Embryo Implantation Processes in Models

The process of embryo implantation is a complex and highly regulated event that is critical for the establishment of a successful pregnancy. The involvement of PARP1 in cellular processes such as proliferation, differentiation, and tissue remodeling suggests its potential role in the dynamic events of implantation.

Studies utilizing mouse models have directly investigated the influence of PARP inhibition by EB-47 on embryo implantation. In one such study, the administration of EB-47 during the pre-implantation period was found to have a significant impact on the subsequent stages of implantation. The research demonstrated that the inhibition of PARP1 activity by EB-47 led to a reduction in the number of successful embryo implantation sites.

Furthermore, the study observed a decrease in the number of blastocysts present at day 5 of pregnancy following treatment with EB-47. These findings strongly suggest that PARP1 activity is a crucial factor for a successful embryo implantation process. The inhibition of this enzyme by EB-47 appears to disrupt the necessary uterine environment or signaling pathways required for the blastocyst to successfully attach to and invade the uterine wall.

Table 2: Effects of EB-47 on Embryo Implantation in a Mouse Model

| Parameter Measured | Effect of EB-47 Treatment | Reference |

| Number of Embryo Implantation Sites | Decreased | |

| Number of Blastocysts at Day 5 | Decreased |

Structure Activity Relationship Sar and Compound Optimization

Key Structural Features for PARP-1 Binding (e.g., adenosine-substituted, isoindolinone compound)

EB-47 is a potent, cell-permeable inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), with a reported IC₅₀ value of 45 nM. Its design as an adenosine-substituted, isoindolinone compound allows it to mimic the natural substrate of PARP-1, NAD+. The structure of EB-47 is a composite of distinct chemical moieties, each playing a crucial role in its binding and inhibitory function.

The core structure consists of three main components:

An Isoindolinone Moiety : This part of the molecule mimics the nicotinamide (B372718) portion of NAD+, binding to the nicotinamide subsite of the PARP-1 active site. The 2,3-dihydro-1H-isoindol-1-one structure is a common scaffold in many PARP inhibitors.

An Adenosine (B11128) Moiety : Unlike many other PARP inhibitors that only occupy the nicotinamide pocket, EB-47 features an adenosine group that extends into the adenosine subsite of the enzyme's active site.

A Piperazine-Succinyl Linker : This spacer connects the isoindolinone and adenosine moieties. Research has shown that potent PARP-1 inhibition is achieved when the isoindolinone is linked to adenosine by a spacer of a specific length and composition, with the piperazine (B1678402) and succinyl groups proving highly effective.

The chemical name for EB-47 is 5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride. This intricate structure allows EB-47 to form extensive interactions within the PARP-1 catalytic domain, leading to its high potency.

Table 1: Key Structural Moieties of EB-47 and Their Role in PARP-1 Binding

| Structural Moiety | Mimics (in NAD+) | Binding Subsite in PARP-1 | Primary Function |

|---|---|---|---|

| Isoindolinone | Nicotinamide | Nicotinamide Riboside Pocket | Competitive inhibition of NAD+ binding |

| Adenosine | Adenosine | Adenosine Riboside Pocket | Enhances binding affinity and specificity |

Correlation of Structural Elements with PARP Trapping Potency

PARP trapping, the process by which inhibitors lock PARP-1 onto DNA at damage sites, is a critical component of the cytotoxicity of these drugs. EB-47 is classified as a Type I PARP inhibitor, a class that actively promotes the retention of PARP-1 on DNA through an allosteric mechanism. This is in contrast to other inhibitors that may primarily function through catalytic inhibition alone and can even decrease the DNA binding affinity of PARP-1.

The potent trapping ability of EB-47 is directly linked to its unique structural interactions with the PARP-1 enzyme, particularly with the Helical Domain (HD), which is a key component in transmitting the allosteric signal for enzyme activation.

Key findings from structural and biochemical studies include:

Allosteric Engagement : EB-47 directly engages the PARP-1 allosteric pathway to enhance its retention on single-strand DNA breaks (SSBs). Upon binding, it causes a significant increase in the affinity of PARP-1 for SSB DNA.

Interaction with the Helical Domain (HD) : A crystal structure of EB-47 bound to the PARP-1 catalytic domain revealed that the inhibitor clashes with the HD near two specific aspartic acid residues, D766 and D770, located on the αF helix. This interaction is crucial; mutating these residues to alanines (D766/770A) eliminated the allosteric effects of EB-47.

Table 2: Structural Interactions of EB-47 with PARP-1 and Impact on Trapping

| Interacting Structural Element of EB-47 | Interacting Region/Residues in PARP-1 | Consequence of Interaction | Impact on PARP Trapping |

|---|---|---|---|

| Full Compound | Catalytic (CAT) Domain | Occupies NAD+ binding site | Potent catalytic inhibition |

| Inhibitor Core | Helical Domain (HD), specifically D766/D770 | Destabilization of HD, stabilization of inter-domain contacts | Induces allosteric changes that increase DNA binding affinity |

Design Principles for Novel PARP Inhibitors Based on EB-47 Scaffold

The unique mechanism of action and the well-defined structure-activity relationships of EB-47 provide a robust foundation for the rational design of new, potentially superior PARP inhibitors. The EB-47 scaffold can be used to create tunable inhibitors where the degree of PARP trapping can be modulated for different therapeutic applications.

Key design principles derived from the EB-47 structure include:

Exploiting Allostery : Future designs can focus on optimizing the interaction with the allosteric network of PARP-1. Modifying the inhibitor structure to better engage with the HD and its key residues (D766/D770) could fine-tune the trapping potency.

Dual-Subsite Occupancy : The strategy of targeting both the nicotinamide and adenosine subsites is a powerful approach to increasing potency and specificity. The isoindolinone and adenosine moieties of EB-47 serve as effective pharmacophores for this purpose.

Linker Optimization : The linker connecting the two key binding moieties is critical for achieving the correct orientation and potency. Varying the length, rigidity, and chemical nature of the linker can be systematically explored to improve trapping efficiency and other pharmacological properties.

Scaffold Isosteres : The isoindolinone core, which mimics nicotinamide, can be replaced with other bioisosteres to explore new chemical space, potentially improving properties like selectivity or metabolic stability while retaining the key hydrogen bonding and π-stacking interactions.

Table 3: Design Principles Derived from the EB-47 Scaffold

| Design Principle | Structural Basis in EB-47 | Goal of Optimization |

|---|---|---|

| Allosteric Modulation | Interaction with the Helical Domain (HD) | To create inhibitors with tailored PARP trapping potency |

| Dual-Site Binding | Isoindolinone and Adenosine moieties | To enhance binding affinity and selectivity for PARP-1 |

| Linker Modification | Piperazine-Succinyl spacer | To optimize inhibitor orientation and improve pharmacokinetic properties |

Research on Cell Permeability and its Impact on Biological Activity

For an inhibitor to be effective in a biological system, it must be able to cross the cell membrane to reach its intracellular target. PARP-1 is a nuclear enzyme, making cell permeability an essential characteristic for any of its inhibitors. EB-47 is described as a cell-permeable compound, which is a prerequisite for its observed biological activity in cellular models.

The ability of EB-47 to penetrate cells allows it to exert cytoprotective effects against oxidative damage and to function effectively in various in vivo models. While specific quantitative permeability assays for EB-47 are not detailed in the provided literature, its established cellular activity confirms its capacity to traverse the plasma membrane. The physicochemical properties of the molecule, such as its molecular weight, hydrogen bonding capacity, and lipophilicity, are all factors that contribute to this permeability. The design of the EB-47 scaffold, which balances polar groups (like adenosine) with more lipophilic components (like the isoindolinone ring), likely contributes to a favorable profile for passive diffusion across the cell membrane. This permeability is fundamental to its function, as without it, the potent enzymatic inhibition and PARP trapping observed in vitro would not translate to a biological effect in living cells.

Mechanisms of Acquired and Intrinsic Resistance to Parp Inhibitor Ix, Eb 47 and General Parpi Resistance in Preclinical Contexts

Restoration of Homologous Recombination Repair (HRR) Proficiency

A primary mechanism by which tumor cells develop resistance to PARP inhibitors is by restoring their ability to perform homologous recombination repair, thereby overcoming the synthetic lethality induced by PARP inhibition in HRR-deficient cells. mdpi.commdpi.com This restoration can occur through genetic or epigenetic events that re-establish a functional HRR pathway.

Secondary mutations that restore the open reading frame of mutated BRCA1 or BRCA2 genes are a well-documented mechanism of acquired resistance. ascopubs.orgaacrjournals.orgpnas.org These "reversion mutations" can be insertions or deletions that correct the frameshift caused by the primary mutation, leading to the production of a functional or partially functional protein. semanticscholar.org This restoration of BRCA protein function re-establishes the HRR pathway, allowing for the repair of double-strand breaks and subsequent resistance to PARP inhibitors. ascopubs.orgnih.gov

Beyond BRCA1/2, secondary somatic mutations in other genes involved in the HRR pathway, such as RAD51C and RAD51D, have also been identified as contributors to PARP inhibitor resistance. aacrjournals.orgnih.gov These mutations can restore the ability of the cell to effectively load RAD51 onto single-stranded DNA, a critical step in homologous recombination, thereby bypassing the initial HRR defect. nih.gov

| Gene | Type of Mutation | Consequence | References |

| BRCA1/2 | Secondary mutations (insertions/deletions) | Restores open reading frame, leading to functional protein | ascopubs.orgaacrjournals.orgpnas.orgsemanticscholar.org |

| RAD51C/D | Secondary somatic mutations | Restores RAD51 loading and HR function | aacrjournals.orgnih.gov |

| PALB2 | Reversion mutations | Restoration of HRR function | aacrjournals.org |

Epigenetic alterations can also drive resistance to PARP inhibitors by reactivating the expression of key HRR genes. researchgate.netnih.gov One such mechanism is the loss of promoter hypermethylation of the BRCA1 gene. researchgate.net In some tumors, BRCA1 is silenced epigenetically rather than through mutation. Demethylation of the BRCA1 promoter can restore its expression, leading to a proficient HRR pathway and subsequent resistance.

Recent preclinical findings have also implicated histone methylation in PARP inhibitor resistance. For instance, the loss of the lysine (B10760008) methyltransferase SETD1A has been shown to induce PARP inhibitor resistance in BRCA1-deficient cells. nih.govbirmingham.ac.uk This resistance is linked to a partial restoration of HR, as evidenced by the increased recruitment of RAD51 to chromatin. nih.gov These findings suggest that epigenetic plasticity plays a crucial role in the development of resistance by allowing tumor cells to dynamically regulate the expression of genes essential for DNA repair. nih.gov

| Epigenetic Mechanism | Affected Gene/Pathway | Outcome | References |

| Promoter Demethylation | BRCA1 | Reactivation of gene expression, restoration of HRR | researchgate.net |

| Loss of Histone Methyltransferase | SETD1A | Partial restoration of HR, RAD51 recruitment | nih.govbirmingham.ac.uk |

| Epigenetic Plasticity | HRR pathway genes | Dynamic regulation of gene expression, escape from synthetic lethality | nih.gov |

Replication Fork Stability and Protection

Another major axis of PARP inhibitor resistance involves the stabilization of stalled replication forks, which prevents their collapse into double-strand breaks—the cytotoxic lesions that require HRR for repair. nih.govnih.gov By protecting replication forks from degradation, cancer cells can tolerate the damage induced by PARP inhibitors, even in the absence of a fully functional HRR pathway.

In BRCA-deficient cells, stalled replication forks are susceptible to extensive degradation by the MRE11 nuclease. nih.govroyalsocietypublishing.org This degradation leads to fork collapse and the formation of double-strand breaks. Resistance to PARP inhibitors can arise through mechanisms that prevent the recruitment or activity of MRE11 at stalled forks. semanticscholar.orgplos.org By inhibiting MRE11-mediated degradation, nascent DNA strands are protected, leading to increased replication fork stability and cell survival. nih.gov This protection mechanism does not necessarily restore homologous recombination but rather mitigates the DNA damage that necessitates it. semanticscholar.org

The recruitment of nucleases to stalled forks is a regulated process. The protein PTIP (PAXIP1) has been shown to promote the recruitment of the MRE11 nuclease to stalled replication forks in BRCA-deficient cells. mdpi.com Consequently, the loss of PTIP protects these cells from DNA damage by preventing MRE11-mediated degradation of nascent DNA, thereby conferring resistance to PARP inhibitors. semanticscholar.orgnih.gov

Similarly, the histone methyltransferase EZH2 has been implicated in the recruitment of the MUS81 nuclease to stalled forks, which also contributes to fork degradation and collapse in BRCA2-deficient cells. mdpi.comnih.gov Deficiency of EZH2 or inhibition of its activity leads to reduced MUS81 recruitment, stabilization of the replication fork, and subsequent resistance to PARP inhibitors. researchgate.netnih.govnih.gov

| Factor | Mechanism of Action in Resistance | Effect on Replication Fork | References |

| PTIP (PAXIP1) Deficiency | Inhibits recruitment of MRE11 nuclease to stalled forks | Protection of nascent DNA from degradation | mdpi.comsemanticscholar.orgnih.gov |

| EZH2 Deficiency | Reduces recruitment of MUS81 nuclease to stalled forks | Fork stabilization | mdpi.comnih.govresearchgate.netnih.govnih.gov |

Recent preclinical studies have identified DYNLL1 as a factor that inhibits DNA end resection. nih.gov In BRCA1-mutant cells, the loss of DYNLL1 allows for increased DNA end resection, which can restore HR and lead to resistance to PARP inhibitors. nih.govresearchgate.net DYNLL1 directly binds to MRE11 to limit its resection activity, and therefore, its depletion promotes the processing of DNA ends required for HR. nih.gov

Depletion of RADX, a protein that also regulates replication fork dynamics, has been shown to reduce the cytotoxic effects of PARP inhibitors in BRCA-deficient cancer cells, highlighting the importance of replication fork stability in therapy resistance. researchgate.net

Alterations in PARP1 Itself

Mutations Affecting PARP1 Inhibitor Binding

The efficacy of PARP inhibitors is critically dependent on their ability to bind to the catalytic domain of PARP1 and, perhaps more importantly, to "trap" the PARP1 enzyme on DNA. This trapping creates cytotoxic DNA-protein complexes that lead to cell death in cancer cells with impaired DNA repair. Preclinical studies have identified specific mutations within the PARP1 gene that can confer resistance by disrupting this process.

Mutations in the DNA-binding zinc-finger domain of PARP1, particularly involving residues such as K119 and S120, have been shown to impair the ability of PARP1 to bind to sites of DNA damage. mdpi.comnih.gov This reduced DNA binding consequently prevents the inhibitor from effectively trapping PARP1, which is a key component of its cytotoxic action. mdpi.comclinicaltrialsarena.com If the enzyme cannot be trapped on the DNA, the formation of lethal lesions is significantly reduced, leading to a resistant phenotype. mdpi.com

Other mutations, such as the R591C substitution, have been identified in PARPi-resistant tumor samples and are associated with a decreased PARP1 trapping activity. nih.govnih.gov Similarly, a case of de novo resistance to the PARP inhibitor olaparib (B1684210) in an ovarian cancer patient was linked to a PARP1 mutation that affects the communication between the DNA-binding and catalytic domains of the enzyme. mdpi.com

| PARP1 Mutation | Effect on Function | Mechanism of Resistance |

|---|---|---|

| K119, S120 region | Impairs binding to damaged DNA | Reduces PARP1 trapping on DNA mdpi.comnih.gov |

| R591C | Diminishes PARP1 trapping activity | Decreases formation of cytotoxic PARP1-DNA complexes nih.govnih.gov |

Reduced PARP1 Expression

A straightforward mechanism of resistance is the reduction or complete loss of the drug's target. If PARP1 protein levels are significantly decreased, the inhibitor has fewer molecules to bind to, leading to a diminished therapeutic effect. oncoscience.us In preclinical models, downregulation of PARP1 expression has been observed in clones of colorectal carcinoma cells that are resistant to PARP inhibitors. mdpi.com The logic is simple: the cytotoxic trapping mechanism of PARPis is contingent on the presence of the PARP1 protein. mdpi.com Therefore, a reduction in PARP1 expression can lead to PARylation-independent cell proliferation and render the trapping mechanism inefficient. nih.govmdpi.com While this mechanism is well-documented in preclinical models, its clinical prevalence is still under investigation. nih.govnih.gov

Dissociation of PARP1 and PARG

The process of PARylation is a dynamic and reversible post-translational modification. While PARP enzymes synthesize poly(ADP-ribose) (PAR) chains, the enzyme Poly(ADP-ribose) glycohydrolase (PARG) is responsible for their degradation. frontiersin.org The interplay between these two enzymes is crucial for proper DNA damage response and is also implicated in PARPi resistance.

In preclinical studies using Brca2-mutated mouse mammary tumors, a frequent mechanism of acquired resistance to PARP inhibitors was the loss of PARG. nih.govresearchgate.net The depletion of PARG leads to an accumulation of PAR chains, even in the presence of a PARP inhibitor. nih.govoncoscience.us This restoration of PARylation allows for the proper signaling and recruitment of DNA repair factors and, importantly, facilitates the release of PARP1 from the DNA. nih.govnih.gov By counteracting the inhibitor-induced trapping of PARP1, PARG loss effectively restores PARP1 signaling and confers resistance. mdpi.comnih.gov

Pharmacological and Efflux Mechanisms

Beyond alterations to the drug's direct target, resistance can also develop through mechanisms that limit the effective concentration of the drug within the cancer cell.

Upregulation of Drug Efflux Transporters (e.g., ABCB1/MDR1/P-glycoprotein)

A well-established mechanism of multidrug resistance in cancer is the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov One of the most studied transporters is P-glycoprotein (P-gp), which is encoded by the ABCB1 (also known as MDR1) gene. This protein actively transports a wide range of substrates, including several chemotherapy drugs and some PARP inhibitors, out of the cell. beonemedinfo.com

Preclinical studies have demonstrated that acquired resistance to PARP inhibitors like olaparib can be mediated by the overexpression of P-glycoprotein. nih.govbeonemedinfo.com In ovarian cancer cell lines, cells made resistant to paclitaxel, a known P-gp substrate, showed cross-resistance to olaparib, and this was correlated with increased ABCB1 expression. nih.gov The resistance could be reversed by treatment with P-glycoprotein inhibitors such as verapamil. beonemedinfo.com This indicates that increased efflux of the PARP inhibitor reduces its intracellular concentration to sub-therapeutic levels, thereby allowing the cancer cells to survive. beonemedinfo.comresearchgate.net This mechanism is not universal to all PARP inhibitors, as some, like pamiparib, are not substrates for P-gp and may overcome this form of resistance. beonemedinfo.comresearchgate.net

| Efflux Transporter | Gene | Function | Effect on PARP Inhibitors |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1/MDR1 | ATP-dependent drug efflux pump | Reduces intracellular concentration of certain PARPis (e.g., Olaparib, Rucaparib), leading to resistance nih.govbeonemedinfo.com |

Signaling Pathway Compensations

Cancer cells can also develop resistance by activating alternative signaling pathways that compensate for the therapeutic blockade imposed by PARP inhibitors. These compensatory mechanisms can promote cell survival, proliferation, and DNA repair, thereby bypassing the synthetic lethality induced by PARPi.

In preclinical models, several signaling pathways have been implicated in PARPi resistance:

PI3K/AKT Pathway: The PI3K/AKT pathway is a critical regulator of cell growth and survival. Studies have shown that activation of this pathway can promote homologous recombination repair, thereby counteracting the effect of PARP inhibitors. nih.gov Inhibition of PI3K signaling has been shown to enhance the antitumor effects of PARP inhibitors, suggesting its role in resistance. nih.gov

c-Met Pathway: The proto-oncogene MET has been shown to be overexpressed in some castration-resistant prostate cancer tissues and is associated with sensitivity to PARP inhibitors. nih.govresearchgate.net Activation of the c-Met pathway can lead to the phosphorylation of PARP1, which increases its enzymatic activity and may reduce the binding of PARP inhibitors. Combination therapy with MET inhibitors and PARP inhibitors has shown synergistic effects in preclinical models by suppressing compensatory pathways like ATM/ATR and PI3K/AKT. nih.govnih.gov

These findings underscore the complex and multifaceted nature of resistance to PARP inhibitors. Understanding these preclinical mechanisms is crucial for the development of strategies to overcome resistance and improve the long-term efficacy of therapies involving compounds like PARP Inhibitor IX, EB-47.

Activation of Oncogenic Pathways (e.g., STAT3, PI3K/AKT)

The activation of pro-survival and proliferative signaling pathways is a significant contributor to PARP inhibitor resistance. Preclinical studies have highlighted the roles of the STAT3 and PI3K/AKT pathways in this process.

STAT3 Pathway:

Research has shown that treatment with PARP inhibitors can lead to the activation of Signal Transducer and Activator of Transcription 3 (STAT3) in both tumor cells and associated immune cells. This activation can promote resistance and create an immunosuppressive tumor microenvironment. Studies in ovarian cancer models have demonstrated that acquired resistance to the PARP inhibitor olaparib is accompanied by increased STAT3 activity. The inhibition of STAT3 in these resistant cells was found to inhibit their growth and, in some cases, restore sensitivity to the PARP inhibitor. Furthermore, PARP inhibitor treatment can induce the secretion of interleukin-6 (IL-6), which in turn activates the STAT3 pathway, contributing to reduced sensitivity to the PARP inhibitor.

PI3K/AKT Pathway:

The phosphatidylinositol-3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Upregulation of this pathway has been observed following treatment with PARP inhibitors, promoting resistance. Inhibition of the PI3K/AKT pathway has been shown to suppress HR repair, thereby potentially sensitizing tumor cells to PARP inhibitors. In preclinical models of recurrent ovarian cancer, the combination of an AKT inhibitor with a PARP inhibitor demonstrated an additive anti-proliferative effect in cell lines with high PARP1 protein levels. Mechanistically, AKT inhibition was found to decrease PARP enzyme activity and/or reduce PARP1 protein levels, providing a rationale for the observed combined anti-tumor effect.

Oncogenic Pathway Activation in PARP Inhibitor Resistance

| Pathway | Mechanism of Resistance | Preclinical Evidence | Potential Therapeutic Strategy |

|---|---|---|---|

| STAT3 | Increased STAT3 activation promotes cell survival and immunosuppression. PARPi treatment can induce IL-6 secretion, leading to STAT3 activation. | Acquired resistance to olaparib in ovarian cancer models is associated with elevated STAT3 activity. | Combination therapy with a STAT3 inhibitor. |

| PI3K/AKT | Upregulation of the PI3K/AKT pathway promotes cell proliferation and survival. Inhibition of this pathway can suppress homologous recombination repair. | Combined AKT and PARP inhibition shows additive anti-proliferative effects in ovarian cancer cell lines. | Combination therapy with a PI3K/AKT pathway inhibitor. |

Upregulation of DNA Damage Response Checkpoints (e.g., ATM/ATR pathway)

The DNA damage response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions. Upregulation of key DDR checkpoints, such as those mediated by the kinases ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), can contribute to PARP inhibitor resistance by enhancing DNA repair capacity.

In response to the DNA damage induced by PARP inhibitors, cancer cells can activate the ATR-CHK1 signaling axis to facilitate cell cycle arrest and allow time for DNA repair. This activation is a key survival mechanism. Preclinical studies have shown that acquired resistance to PARP inhibitors is often accompanied by increased ATR-CHK1 activity. Consequently, inhibition of ATR has emerged as a promising strategy to overcome this resistance. The combination of an ATR inhibitor with a PARP inhibitor has been shown to be synergistic in PARP inhibitor-resistant models, including those with BRCA mutations. This combination can lead to increased DNA damage and cell death.

Similarly, ATM, another critical kinase in the DDR pathway, plays a role in the response to PARP inhibitor-induced DNA damage. While ATM-deficient cells are often sensitive to PARP inhibitors, the upregulation of ATM-related pathways in other contexts could contribute to resistance.

Upregulation of DNA Damage Response Checkpoints in PARP Inhibitor Resistance

| Checkpoint Pathway | Mechanism of Resistance | Preclinical Evidence | Potential Therapeutic Strategy |

|---|---|---|---|

| ATM/ATR | Activation of ATR-CHK1 pathway allows for cell cycle arrest and DNA repair, promoting cell survival. | Acquired PARPi resistance is often associated with increased ATR-CHK1 activity. | Combination therapy with an ATR inhibitor. |

Cell Cycle Control Alterations

Alterations in the regulation of the cell cycle can also confer resistance to PARP inhibitors by allowing cancer cells to bypass the lethal effects of DNA damage.

Dysregulation of Cyclin-Dependent Kinase 12 (CDK12) and WEE1

Cyclin-Dependent Kinase 12 (CDK12):

CDK12 is a transcriptional regulator that plays a role in maintaining genomic stability by promoting the expression of genes involved in the DNA damage response, including key HR proteins like BRCA1. Dysregulation of CDK12 can have a dual role in the context of PARP inhibitor sensitivity. While loss-of-function mutations in CDK12 can sensitize tumors to PARP inhibitors by inducing a "BRCAness" phenotype, in other contexts, alterations in CDK12 activity could potentially contribute to resistance. For instance, the restoration of CDK12 function in a deficient cell could theoretically restore HR capacity and lead to resistance. Conversely, inhibiting CDK12 in PARP inhibitor-resistant cells has been shown to reverse resistance by ablating restored HR.

WEE1:

WEE1 is a tyrosine kinase that acts as a critical gatekeeper for entry into mitosis by inhibiting cyclin-dependent kinase 1 (CDK1). By arresting the cell cycle at the G2/M checkpoint, WEE1 provides an opportunity for cells to repair DNA damage before cell division. PARP inhibitors can induce a G2 arrest, and the inhibition of WEE1 can abrogate this checkpoint, forcing cells with unrepaired DNA damage into premature and lethal mitosis. Preclinical studies have demonstrated that combining a PARP inhibitor with a WEE1 inhibitor has a synergistic anti-tumor effect in various cancer models. The WEE1 inhibitor prevents the phosphorylation of CDK1, leading to the abrogation of the G2 arrest induced by the PARP inhibitor and subsequent mitotic catastrophe.

Cell Cycle Control Alterations in PARP Inhibitor Resistance

| Regulator | Mechanism of Resistance/Sensitization | Preclinical Evidence | Potential Therapeutic Strategy |

|---|---|---|---|

| CDK12 | Loss of CDK12 function can sensitize cells to PARP inhibitors by downregulating HR gene expression. Conversely, restoration of CDK12 function could contribute to resistance. | Inhibition of CDK12 can reverse acquired PARP inhibitor resistance in preclinical models of triple-negative breast cancer. | Combination therapy with a CDK12 inhibitor. |

| WEE1 | WEE1-mediated G2/M checkpoint arrest allows for repair of PARPi-induced DNA damage. | Inhibition of WEE1 abrogates PARPi-induced G2 arrest, leading to mitotic catastrophe and synergistic anti-tumor effects. | Combination therapy with a WEE1 inhibitor. |

Combination Therapy Strategies in Preclinical Research with Parp Inhibitor Ix, Eb 47 or Insights Derived from Its Classification and Mechanism

Enhancement of DNA Damage Response Vulnerabilities

A primary strategy for enhancing the efficacy of PARP inhibitors is to combine them with agents that induce forms of DNA damage that are reliant on PARP-mediated repair. By inhibiting the repair of single-strand breaks (SSBs), PARP inhibitors can cause these lesions to degenerate into more cytotoxic double-strand breaks (DSBs), particularly in rapidly dividing cancer cells. frontiersin.org

Synergy with Alkylating Agents (e.g., Temozolomide)

Alkylating agents such as Temozolomide (TMZ) exert their cytotoxic effects by attaching alkyl groups to DNA bases, primarily at the O6 and N7 positions of guanine. This process creates DNA adducts that, if not repaired, disrupt DNA replication and transcription, leading to cell death. The repair of these lesions often involves the base excision repair (BER) pathway, where PARP1 plays a critical signaling and scaffolding role. icr.ac.uk

Inhibition of PARP activity by a compound like EB-47 would be expected to prevent the efficient repair of TMZ-induced SSBs. This therapeutic approach can lead to the accumulation of unrepaired DNA damage, ultimately resulting in replication fork collapse, the formation of DSBs, and synthetic lethality. Preclinical studies combining other PARP inhibitors with TMZ have demonstrated this synergistic relationship, providing a strong basis for investigating this combination in various cancer models, including glioblastoma. nih.govnih.gov

| Combination Agent | Mechanism of Action | Rationale for Synergy with PARP Inhibition | Expected Preclinical Outcome |

|---|---|---|---|

| Temozolomide (Alkylating Agent) | Induces DNA base alkylation, leading to single-strand breaks (SSBs) repaired by the PARP-mediated BER pathway. mdpi.com | PARP inhibition blocks the repair of TMZ-induced SSBs, causing them to convert to cytotoxic double-strand breaks (DSBs) during DNA replication. | Increased cancer cell apoptosis, reduced tumor growth, and enhanced sensitivity in both TMZ-sensitive and potentially TMZ-resistant models. nih.gov |

Synergy with Topoisomerase I Inhibitors

Topoisomerase I (TOP1) inhibitors are a class of chemotherapeutic agents that target the TOP1 enzyme, which is essential for relieving torsional stress in DNA during replication and transcription. nih.gov These inhibitors, such as derivatives of camptothecin, stabilize the covalent complex between TOP1 and DNA (known as TOP1cc), which prevents the re-ligation of the single-strand break created by the enzyme. biomedpharmajournal.orgtandfonline.com

The resulting stalled replication forks and SSBs are recognized by PARP1, which is recruited to the site of damage to initiate repair. By blocking this repair process, a PARP inhibitor like EB-47 can enhance the cytotoxicity of TOP1 inhibitors. The persistence of TOP1cc-associated SSBs leads to the formation of lethal DSBs when encountered by the replication machinery. This combination has been explored with other PARP inhibitors and has shown significant synergistic effects in preclinical cancer models. nih.govbiomedpharmajournal.org

Role as a Radiosensitizer with Ionizing Radiation

Ionizing radiation (IR) is a cornerstone of cancer therapy that induces a variety of DNA lesions, most prominently DNA single- and double-strand breaks. researchgate.net The repair of IR-induced SSBs is heavily dependent on PARP1 activity. nih.gov Following radiation exposure, PARP1 is rapidly recruited to sites of SSBs to facilitate their repair.

Inhibiting PARP with a compound like EB-47 can act as a potent radiosensitizer. By preventing the repair of SSBs, the inhibitor allows these lesions to persist and convert into DSBs, augmenting the cytotoxic effect of the radiation. nih.gov This strategy enhances the therapeutic ratio of radiotherapy, potentially allowing for lower, less toxic doses of radiation while achieving the same or greater tumor cell killing. operamedphys.org The absence of PARP-1 has been shown to enhance tumor sensitivity to IR by prolonging the presence of strand breaks and activating cell-death signaling cascades. nih.gov

| Combination Modality | Mechanism of Action | Rationale for Synergy with PARP Inhibition | Expected Preclinical Outcome |

|---|---|---|---|

| Topoisomerase I Inhibitors | Stabilize the Topoisomerase I-DNA cleavage complex, preventing the re-ligation of single-strand breaks (SSBs). tandfonline.com | PARP inhibition prevents the repair of TOP1-induced SSBs, leading to the accumulation of lethal DSBs during replication. | Enhanced cytotoxicity and synergistic tumor cell killing in various cancer cell lines and xenograft models. |

| Ionizing Radiation (IR) | Induces a range of DNA damage, including a high frequency of SSBs. researchgate.net | PARP inhibition blocks the primary pathway for repairing IR-induced SSBs, enhancing the lethal effects of radiation. nih.gov | Increased tumor cell sensitivity to radiation (radiosensitization), leading to improved tumor control and regression. researchgate.net |

Modulating DNA Repair Pathways for Enhanced Sensitivity

A second major strategy involves combining PARP inhibitors with drugs that modulate other critical cellular pathways, particularly those involved in DNA repair and cell cycle control. These combinations aim to create a state of synthetic lethality by targeting two separate but related pathways that cancer cells rely on for survival.

Combination with WEE1/PLK1 Inhibitors (e.g., AZD1775)

The WEE1 kinase is a critical gatekeeper of the G2/M cell cycle checkpoint. nih.govresearchgate.net When DNA damage is detected, WEE1 phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), thereby preventing cells from entering mitosis and allowing time for DNA repair. mdpi.com Inhibitors of WEE1, such as AZD1775, force cells with DNA damage to enter mitosis prematurely, often leading to mitotic catastrophe and cell death. nih.gov

Combining a PARP inhibitor with a WEE1 inhibitor is a rational approach to maximize DNA damage while simultaneously disabling a key cell cycle checkpoint. The PARP inhibitor increases the load of genomic damage, and the WEE1 inhibitor abrogates the cell's ability to arrest its cycle to repair that damage. This dual attack has shown potent synergistic effects in preclinical models, suggesting that targeting both DNA repair and cell cycle regulation can be a highly effective anticancer strategy. While AZD1775 has been shown to also inhibit Polo-like kinase 1 (PLK1), its primary therapeutic relevance at clinical concentrations is considered to be through WEE1 inhibition. nih.govmdpi.com

Combination with DNA Methyltransferase (DNMT) Inhibitors (e.g., 5-azacytidine)

Some tumors are proficient in homologous recombination (HR) repair and are therefore less sensitive to PARP inhibitors alone. frontiersin.org DNA methyltransferase (DNMT) inhibitors, such as 5-azacytidine, are epigenetic modifying agents that cause DNA hypomethylation. nih.govnih.gov Preclinical research has shown that treatment with DNMT inhibitors can downregulate the expression of key HR pathway genes, including BRCA1 and RAD51.

This drug-induced suppression of HR repair can create a "BRCAness" or HR-deficient phenotype in previously HR-proficient cancer cells. nih.gov This acquired vulnerability renders the cells highly sensitive to the synthetic lethal effects of PARP inhibition. Therefore, combining a PARP inhibitor like EB-47 with a DNMT inhibitor like 5-azacytidine could potentially expand the utility of PARP inhibitors to a broader range of tumors that lack intrinsic HR defects. nih.govresearchgate.net

| Combination Agent Class | Example | Mechanism of Action | Rationale for Synergy with PARP Inhibition | Expected Preclinical Outcome |

|---|---|---|---|---|

| WEE1/PLK1 Inhibitors | AZD1775 | Inhibits the WEE1 kinase, abrogating the G2/M checkpoint and forcing cells with DNA damage into premature mitosis. mdpi.com | PARP inhibition increases DNA damage, while WEE1 inhibition prevents cell cycle arrest, leading to mitotic catastrophe and enhanced apoptosis. | Potent synergistic cell killing in lung and other cancer models. |

| DNA Methyltransferase (DNMT) Inhibitors | 5-azacytidine | Causes DNA hypomethylation, which can lead to the transcriptional downregulation of homologous recombination (HR) repair genes (e.g., BRCA1). nih.govnih.gov | Induces a synthetic lethal "BRCAness" phenotype in HR-proficient tumors, sensitizing them to PARP inhibition. nih.gov | Overcoming resistance and expanding the therapeutic window of PARP inhibitors to tumors without germline HR mutations. |

Combination with CDK1/2 Inhibitors (e.g., dinaciclib)

The combination of PARP inhibitors with cyclin-dependent kinase (CDK) inhibitors is founded on the principle of inducing a synthetic lethal interaction by disrupting the homologous recombination (HR) DNA repair pathway. CDK inhibitors, such as dinaciclib, which targets CDK1, CDK2, CDK5, and CDK9, have been shown to downregulate the expression of key HR genes, including BRCA1 and RAD51. cancernetwork.comfrontiersin.org This reduction in HR capacity effectively creates a "BRCAness" phenotype in cancer cells that are otherwise HR-proficient.

In preclinical models of multiple myeloma, the use of dinaciclib was found to disrupt homologous recombination repair, which in turn sensitized the myeloma cells to a PARP1/2 inhibitor, leading to cell death. cancernetwork.com Similarly, in models of BRCA wild-type triple-negative breast cancer, the CDK inhibitor dinaciclib was shown to decrease the expression of HR genes, thereby sensitizing these cells to the PARP inhibitor veliparib. frontiersin.org By suppressing the HR pathway, CDK1/2 inhibitors can render cancer cells dependent on PARP-mediated DNA repair, making them vulnerable to PARP inhibition. This strategy aims to broaden the applicability of PARP inhibitors beyond tumors with inherent HR deficiencies.

Table 1: Preclinical Findings for PARP and CDK Inhibitor Combination

| Inhibitor Combination | Cancer Model | Key Findings | Reference |

| Dinaciclib + ABT-888 (PARPi) | Multiple Myeloma | Dinaciclib disrupts homologous recombination function, leading to sensitization of myeloma cells to PARP inhibition and subsequent cell death. | cancernetwork.com |

| Dinaciclib + Veliparib (PARPi) | Triple-Negative Breast Cancer | Dinaciclib reduces the expression of homologous recombination genes, sensitizing BRCA wild-type cells to PARP inhibition. | frontiersin.org |

Synergy with Poly(ADP-ribose) Glycohydrolase (PARG) Inhibitors

Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for degrading poly(ADP-ribose) (PAR) chains, a post-translational modification synthesized by PARP enzymes. Both PARP and PARG inhibitors target the vulnerabilities of cancer cells related to replication stress and genomic instability. nih.gov While PARP inhibitors prevent the synthesis of PAR chains and trap PARP on DNA, PARG inhibitors prevent their breakdown, leading to an accumulation of PAR.

This accumulation of PAR polymers can be cytotoxic. The rationale for combining PARP and PARG inhibitors lies in their complementary disruption of ADP-ribosylation homeostasis. Cancers with high levels of genomic instability and replication stress are particularly susceptible to agents that interfere with DNA damage repair and replication. nih.gov Preclinical studies have shown that pharmacological inhibition of PARG can synergize with DNA damaging agents. biorxiv.org While PARP inhibitors often lead to cytotoxic effects and mitotic catastrophe, PARG inhibitors can have a more cytostatic effect. nih.gov The dual inhibition of these opposing enzymes could potentially exacerbate DNA damage and replication stress beyond what can be achieved with either agent alone, offering a novel combination strategy.

Table 2: Rationale for PARP and PARG Inhibitor Combination

| Target | Role in DNA Repair | Effect of Inhibition | Potential Synergy with PARP Inhibition | Reference |

| PARG | Degrades PAR chains, reversing PARP's action. | Accumulation of PAR chains, replication stress. | Complementary disruption of ADP-ribosylation; exacerbation of DNA damage and replication stress. | nih.gov |

Combination with EHMT Inhibitors (e.g., in ovarian cancer models)

A significant challenge in ovarian cancer treatment is resistance to PARP inhibitors. nih.govbohrium.com Preclinical research has identified the combination of PARP inhibitors with inhibitors of euchromatic histone lysine (B10760008) methyltransferases 1 and 2 (EHMT1/2) as a promising strategy to overcome this resistance. nih.govbohrium.com In PARPi-resistant ovarian cancer cell lines and mouse models, the combination of EHMT and PARP inhibition has been shown to reduce tumor growth. nih.govbohrium.comresearchgate.net

The mechanism behind this synergy involves the stimulation of an immune response. nih.govbohrium.com The combination therapy increases the formation of immunostimulatory double-stranded RNA (dsRNA) and activates several immune signaling pathways within the cancer cells. nih.govbohrium.comresearchgate.net Epigenomic and transcriptomic profiling revealed that EHMT inhibition leads to the transcriptional derepression of transposable elements, contributing to the immune activation. nih.govbohrium.com Furthermore, in a PARPi-resistant syngeneic murine model and in patient-derived tissues, this combination therapy inhibited tumor progression and promoted anti-tumor immunity by increasing the activity of CD8 T cells in the tumor microenvironment. nih.govbohrium.comresearchgate.net

Table 3: Preclinical Findings for PARP and EHMT Inhibitor Combination in Ovarian Cancer

| Cancer Model | Key Findings | Mechanism of Action | Reference |

| PARPi-Resistant Ovarian Cancer (in vitro, in vivo, ex vivo) | Combination therapy reduces tumor growth and overcomes PARPi resistance. | Increases immunostimulatory dsRNA, activates immune signaling pathways, derepresses transposable elements, and increases CD8 T cell activity. | nih.govbohrium.comresearchgate.net |

Targeting Complementary Oncogenic Pathways

Synergy with Androgen Receptor Pathway Inhibitors (ARPIs) in Prostate Cancer Models

A strong synthetic lethal relationship exists between the inhibition of the androgen receptor (AR) pathway and PARP inhibition in prostate cancer. whiterose.ac.uk Preclinical data have demonstrated that the AR is essential for maintaining the expression of genes involved in the homologous recombination (HR) repair pathway. whiterose.ac.uk Consequently, androgen deprivation therapy (ADT) or the use of ARPIs like enzalutamide can functionally impair HR activity. whiterose.ac.uk This impairment creates a dependency on PARP-mediated repair pathways for cell survival, thus sensitizing the cancer cells to PARP inhibitors. whiterose.ac.uk

This synergistic effect has been supported by various preclinical and clinical studies, which show a clear benefit for the combination, particularly in patients with mutations in HR repair genes like BRCA. researchgate.netnih.gov The rationale extends to using this combination upfront in advanced or high-risk prostate cancer, as ADT can induce an HR-deficient state even before castration resistance develops. whiterose.ac.uk This strategy effectively exploits a vulnerability created by a standard-of-care therapy to enhance the efficacy of a targeted agent.

Table 4: Preclinical Findings for PARP and Androgen Receptor Pathway Inhibitor Combination

| Cancer Model | Key Findings | Mechanism of Action | Reference |

| Prostate Cancer | Androgen deprivation or ARPIs are synthetically lethal with PARP inhibition in vivo. | AR signaling is required to maintain HR gene expression; inhibiting AR impairs HR, creating dependence on PARP. | whiterose.ac.uk |

| Metastatic Castration-Resistant Prostate Cancer | Preclinical data support a synergistic effect between ARPI and PARPi. | Impairment of the HR pathway by ARPIs sensitizes tumors to PARP inhibition. | researchgate.netnih.gov |

Combination with FOXM1 Inhibitors (e.g., thiostrepton)

The Forkhead box M1 (FOXM1) transcription factor is a critical regulator of cell cycle progression and is often overexpressed in various cancers. nih.gov Inhibitors of FOXM1, such as thiostrepton, have been shown to inhibit cancer cell growth and induce apoptosis. nih.gov A key rationale for combining FOXM1 inhibitors with PARP inhibitors stems from the role of FOXM1 in DNA damage repair.

Preclinical studies have indicated that FOXM1 inhibition can downregulate the expression of essential DNA damage repair proteins, including PARP itself, as well as BRCA1. nih.gov By reducing the levels of these critical repair proteins, FOXM1 inhibitors may induce a state of homologous recombination deficiency. This creates a synthetic lethal scenario where the cells become highly dependent on the remaining DNA repair pathways, making them susceptible to PARP inhibitors. nih.gov This combination seeks to simultaneously dismantle two crucial cellular processes—cell cycle progression and DNA damage repair—to achieve a potent anti-tumor effect.

Table 5: Rationale for PARP and FOXM1 Inhibitor Combination

| Target | Role in Cancer | Effect of Inhibition | Potential Synergy with PARP Inhibition | Reference |

| FOXM1 | Transcription factor for cell cycle progression; involved in DNA repair. | Cell cycle arrest, apoptosis, downregulation of DNA repair proteins (PARP, BRCA1). | Induction of synthetic lethality by suppressing expression of DNA damage repair proteins. | nih.govnih.gov |

Potential Synergy with MEK/MAPK Pathway Inhibitors

The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that is frequently dysregulated in cancer. Preclinical studies have uncovered a synergistic relationship between inhibitors of this pathway (MEK inhibitors) and PARP inhibitors. Research in melanoma models has shown that cells with acquired resistance to MAPK inhibitors exhibit increased sensitivity to PARP inhibitors due to lower basal expression of the DNA damage sensor ATM. researchgate.net The combination of MAPK and PARP inhibitors was found to be synthetically lethal in melanoma cells. researchgate.net

This synergy is not limited to melanoma. In preclinical models of rectal cancer, MEK inhibitors were found to enhance sensitivity to radiation by downregulating the DNA damage response protein RAD51. nih.gov This induced HR deficiency was shown to synergize with PARP inhibition, suggesting a promising therapeutic regimen. nih.gov The underlying principle is that MAPK pathway inhibition can suppress the expression of HR pathway genes, creating an HR-deficient phenotype that is then exquisitely sensitive to PARP inhibition. researchgate.net

Table 6: Preclinical Findings for PARP and MEK/MAPK Inhibitor Combination

| Inhibitor Combination | Cancer Model | Key Findings | Mechanism of Action | Reference |

| MAPKi + PARPi | Melanoma | MAPK inhibitor-resistant cells are highly sensitive to PARP inhibitors; combination is synthetically lethal. | MAPK inhibition leads to lower expression of ATM and suppresses HRR pathway genes. | researchgate.net |

| MEKi + PARPi | Rectal Cancer | Synergy observed in preclinical models. | MEK inhibition downregulates the DNA damage response protein RAD51, enhancing sensitivity to PARP inhibition. | nih.gov |

Potential Synergy with PI3K Pathway Inhibitors

While direct preclinical studies evaluating the combination of PARP Inhibitor IX, EB-47, with PI3K pathway inhibitors are not extensively documented in publicly available research, the broader class of PARP inhibitors has been investigated in combination with PI3K inhibitors, revealing a strong synergistic potential. Activation of the phosphatidylinositol 3-kinase (PI3K) pathway has been identified as a significant mechanism of resistance to PARP inhibitor therapy. Preclinical findings indicate that combining a PARP inhibitor with a PI3K inhibitor can effectively overcome this resistance.

In models of BCR/ABL1-positive acute lymphoblastic leukemia (Ph+ALL), cell lines resistant to the PARP inhibitor olaparib (B1684210) showed hallmark activation of the PI3K pathway. The addition of a PI3K inhibitor to the treatment regimen increased the cytotoxic effects of the PARP inhibitor in these resistant cell lines. This suggests a cooperative relationship where the PI3K inhibitor re-sensitizes cancer cells to the effects of the PARP inhibitor.

Further research in endometrial cancer models with PTEN mutations, which leads to over-activation of the PI3K/mTOR pathway, demonstrated that these cells were more sensitive to PARP inhibition. Treatment with a PI3K inhibitor was found to reduce RAD51 foci formation, a key component of homologous recombination repair, thereby sensitizing the cells to the PARP inhibitor. These findings support the therapeutic strategy of dual targeting of the PARP and PI3K pathways.

The following table summarizes key findings from preclinical studies on the combination of PARP inhibitors and PI3K inhibitors.

| Cancer Model | Key Findings | Implication |

| BCR/ABL1-positive Acute Lymphoblastic Leukemia | Activation of the PI3K pathway is a hallmark of PARP inhibitor resistance. | Combination with a PI3K inhibitor can overcome resistance to PARP inhibitors. |

| Endometrial Cancer (PTEN-mutated) | Cells with an over-activated PI3K/mTOR pathway show increased sensitivity to PARP inhibition. | PI3K inhibition reduces RAD51 foci formation, enhancing sensitivity to PARP inhibitors. |

Integration with Immunomodulatory Agents in Preclinical Models

The integration of PARP inhibitors with immunomodulatory agents in preclinical models has shown considerable promise, leveraging the ability of PARP inhibitors to induce an anti-tumor immune response. While specific data on this compound is limited, the mechanistic actions of PARP inhibitors provide a strong rationale for their combination with immunotherapy.

Synergy with Immune Checkpoint Blockades (e.g., anti-PD-1, anti-CTLA-4)

Preclinical studies have consistently demonstrated a synergistic effect when combining PARP inhibitors with immune checkpoint blockades such as anti-PD-1, anti-PD-L1, and anti-CTLA-4. This synergy is observed across various tumor models, including those without BRCA mutations. The rationale for this combination lies in the ability of PARP inhibitors to create a more immunogenic tumor microenvironment, thereby enhancing the efficacy of immune checkpoint inhibitors. nih.govnih.govresearchgate.net

PARP inhibitors lead to an accumulation of DNA damage within cancer cells, which in turn increases the neoantigen load and tumor mutational burden. These are established biomarkers for responsiveness to immune checkpoint inhibitors. nih.gov Furthermore, PARP inhibitors have been shown to upregulate the expression of PD-L1 on cancer cells, which, while potentially a resistance mechanism to PARP inhibitor monotherapy, provides a direct target for anti-PD-L1/PD-1 therapies. nih.govmdpi.commdpi.com This upregulation can resensitize tumors to T-cell killing when combined with a PD-L1 blockade. nih.gov

In preclinical models of BRCA-deficient ovarian cancer, the combination of the PARP inhibitor veliparib with an anti-CTLA-4 antibody led to enhanced T-cell recruitment and activation, resulting in significantly longer survival. nih.gov Similar synergistic effects have been observed with other PARP inhibitors like olaparib and niraparib in combination with anti-PD-1/PD-L1 antibodies in various cancer models. nih.gov

Underlying Mechanisms of Enhanced Anti-Tumor Immunity (e.g., chemokine upregulation, T-cell activation)

The enhanced anti-tumor immunity observed with the combination of PARP inhibitors and immunotherapy is underpinned by several key mechanisms:

Activation of the cGAS-STING Pathway: PARP inhibitor-induced DNA damage leads to the accumulation of cytoplasmic DNA fragments. This cytosolic DNA activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune response. nih.govmdpi.com Activation of this pathway results in the production of type I interferons (IFNs). nih.gov

Chemokine Upregulation and T-cell Recruitment: The production of type I IFNs triggers the expression of various chemokines, such as CCL5 and CXCL10. nih.gov These chemokines are crucial for recruiting immune cells, particularly CD8+ T-cells, into the tumor microenvironment. nih.govnih.gov Preclinical studies have shown that PARP inhibitors can increase the infiltration of CD4+ and CD8+ tumor-infiltrating lymphocytes (TILs). nih.gov

Enhanced Antigen Presentation: The increased genomic instability caused by PARP inhibitors leads to the generation of tumor-specific neoantigens. These neoantigens can be presented by major histocompatibility complex (MHC) molecules on the surface of tumor cells, making them recognizable to T-cells. nih.gov

Modulation of the Tumor Microenvironment: Beyond T-cell recruitment, PARP inhibitors can modulate the tumor microenvironment in other ways that favor an anti-tumor immune response. This includes promoting the activation of natural killer (NK) cells and enhancing the function of antigen-presenting cells (APCs). nih.govmdpi.com

The following table summarizes the key mechanisms underlying the enhanced anti-tumor immunity with PARP inhibitor and immunotherapy combinations.

| Mechanism | Description | Consequence |

| cGAS-STING Pathway Activation | Accumulation of cytoplasmic DNA due to PARP inhibition activates the cGAS-STING pathway. nih.govmdpi.com | Production of type I interferons, leading to an anti-tumor immune response. nih.gov |

| Chemokine Upregulation | Type I interferons induce the expression of chemokines like CCL5 and CXCL10. nih.gov | Recruitment of CD4+ and CD8+ T-cells to the tumor site. nih.govnih.gov |

| Increased Neoantigen Load | PARP inhibitor-induced DNA damage increases tumor mutational burden and neoantigen presentation. nih.gov | Enhanced recognition of tumor cells by the immune system. |

| PD-L1 Upregulation | PARP inhibitors can increase the expression of PD-L1 on tumor cells. nih.govmdpi.commdpi.com | Creates a target for immune checkpoint inhibitors, leading to synergistic T-cell-mediated killing. nih.gov |

Q & A

Q. What are the primary molecular targets of EB-47, and how do its inhibitory profiles compare across these targets?

EB-47 is a dual-site inhibitor targeting PARP-1 (IC₅₀ = 45 nM) and Tankyrase 2 (TNKS2; IC₅₀ = 45 nM), with weaker inhibition of Tankyrase 1 (TNKS1; IC₅₀ = 410 nM) and PARP10 (IC₅₀ = 1,179 nM) . Its selectivity arises from structural differences in the nicotinamide-binding pockets of these enzymes. For example, EB-47’s adenosine-substituted isoindolinone scaffold mimics NAD+ but lacks the flexible phosphate linkage, enabling stronger interactions with PARP-1’s conserved residues (e.g., Tyr907, Gly863) .

Q. What experimental protocols are recommended for preparing EB-47 in cellular and in vivo studies?

- Stock solutions : Dissolve EB-47 in DMSO (e.g., 10 mM stock) and store at -20°C for short-term or -80°C for long-term stability .

- In vivo formulation : Combine 50 µL DMSO stock with 300 µL PEG300, 50 µL Tween 80, and 600 µL ddH₂O for intraperitoneal or oral administration .

- Cell-based assays : Use concentrations ≤10 µM to avoid off-target effects, as higher doses may inhibit non-PARP targets like MMP-2 .

Advanced Research Questions

Q. How does EB-47 induce structural changes in PARP-1, and what experimental techniques validate these dynamics?